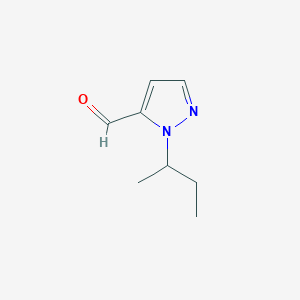

1-(Methylpropyl)pyrazole-5-carbaldehyde

Übersicht

Beschreibung

Synthesis Analysis

Pyrazole nucleus, which is a part of “1-(Methylpropyl)pyrazole-5-carbaldehyde”, can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, and using heterocyclic system .Molecular Structure Analysis

The molecular structure of “1-(Methylpropyl)pyrazole-5-carbaldehyde” consists of eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom.Wissenschaftliche Forschungsanwendungen

Synthesis of Coumarin Derivatives

“1-(sec-Butyl)-1H-pyrazole-5-carbaldehyde” can be utilized in the synthesis of coumarin derivatives, which are important for their bio-applications. These derivatives are produced from substituted alkyne substrates and other starting materials .

Gas Chromatography

This compound may also find applications in gas chromatography (GC), a technique widely used for the characterization, separation, and quantification of complex systems. New methods involving pyrazole carbaldehydes could enhance sample preparation or column efficiency .

3. Formation of Biologically Potent Heterocyclic Structures Research has shown that pyrazole C-3/C-5 carbaldehydes can lead to the formation of various biologically potent heterocyclic structures. These include silicon derivatives, Schiff base derivatives, metal complexes, and imidazo[1,2-a]azines .

Corrosion Inhibition

Pyrazole carbaldehydes have been studied for their role in corrosion inhibition on metal surfaces. The IR spectra of these compounds suggest they may form protective films on metals to prevent corrosion .

Pharmaceutical Research

The structural motif of pyrazole carbaldehydes is often found in pharmaceutical research for the development of new therapeutic agents due to their biological activity .

Zukünftige Richtungen

The future directions of “1-(Methylpropyl)pyrazole-5-carbaldehyde” and similar compounds lie in their potential applications in various fields of science. Pyrazoles have been gaining popularity due to their diverse functionality and stereochemical complexity . They are often used as scaffolds in the synthesis of bioactive chemicals, opening up opportunities for new drug discoveries .

Wirkmechanismus

Target of Action

It is known that compounds with a nitrile group, such as this one, can have enhanced binding affinity to their targets, leading to improved pharmacokinetic profiles and reduced drug resistance .

Mode of Action

It is known that compounds with a nitrile group can interact with their targets in a way that enhances binding affinity, improves the pharmacokinetic profile of parent drugs, and reduces drug resistance .

Biochemical Pathways

It is known that the incorporation of a nitrile group into lead compounds can bring additional benefits, including enhanced binding affinity to the target .

Pharmacokinetics

It is known that compounds with a nitrile group can have improved pharmacokinetic profiles .

Result of Action

It is known that compounds with a nitrile group can bring additional benefits, including enhanced binding affinity to the target, improved pharmacokinetic profile of parent drugs, and reduced drug resistance .

Eigenschaften

IUPAC Name |

2-butan-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-3-7(2)10-8(6-11)4-5-9-10/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJASWPVFUDBYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=CC=N1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

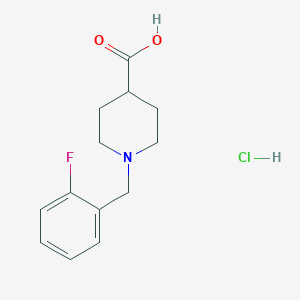

![3-Chloro-2-[(2-methylpentyl)oxy]aniline](/img/structure/B1391310.png)

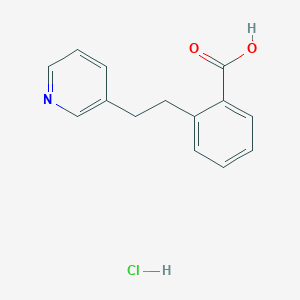

![3-{[(1-Bromo-2-naphthyl)oxy]methyl}piperidine](/img/structure/B1391316.png)

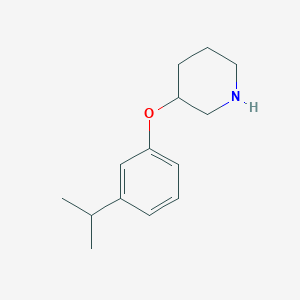

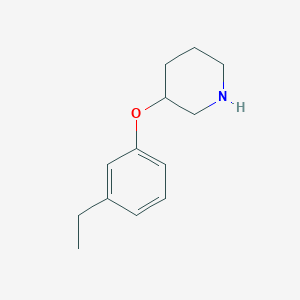

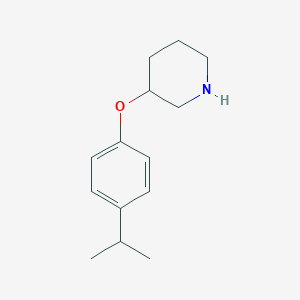

![4-[4-(sec-Butyl)phenoxy]piperidine](/img/structure/B1391320.png)

![3-[2-(3-Fluorophenoxy)ethyl]piperidine](/img/structure/B1391323.png)

![3-[(3-Phenylpropoxy)methyl]pyrrolidine](/img/structure/B1391324.png)